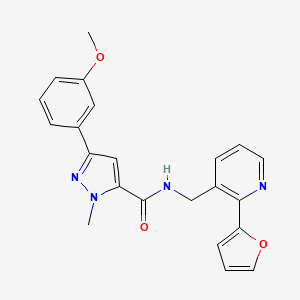

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a pyrazole-5-carboxamide derivative featuring a 3-(3-methoxyphenyl) substitution at the pyrazole core, a 1-methyl group, and an N-linked (2-(furan-2-yl)pyridin-3-yl)methyl moiety. The 3-methoxyphenyl group may enhance lipophilicity and metabolic stability, while the furan-pyridylmethyl chain could influence electronic properties and steric interactions . While direct biological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazole carboxamides) demonstrate diverse activities, including enzyme inhibition and antimicrobial effects .

Propriétés

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-26-19(13-18(25-26)15-6-3-8-17(12-15)28-2)22(27)24-14-16-7-4-10-23-21(16)20-9-5-11-29-20/h3-13H,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILVTWIFXGRZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Vilsmeier–Haack Cyclization

A regioselective route derives from β-ketoester intermediates:

Reactants :

- 3-Methoxyacetophenone

- Ethyl acetoacetate

- Hydrazine hydrate

Conditions :

Mechanism :

- Hydrazone formation : β-Ketoester reacts with hydrazine to form hydrazone.

- Cyclization : POCl₃/DMF promotes electrophilic attack, forming the pyrazole ring.

Microwave-Assisted Synthesis

Optimized for reduced reaction time:

| Parameter | Value |

|---|---|

| Reactants | Tosylhydrazones of α,β-unsaturated ketones |

| Catalyst | None |

| Solvent | Solvent-free |

| Microwave power | 300 W |

| Time | 10 min |

| Yield | 82% |

Synthesis of (2-(Furan-2-yl)Pyridin-3-yl)Methanamine

Nucleophilic Aromatic Substitution

Reactants :

- 3-Aminomethylpyridine

- 2-Furanboronic acid

Conditions :

Yield : 68%

Reductive Amination Alternative

Reactants :

- 2-(Furan-2-yl)pyridine-3-carbaldehyde

- Ammonium acetate

Conditions :

Amide Coupling Strategies

Carboxylic Acid Activation

Method A (Chloride formation) :

Method B (Mixed anhydride) :

Amine Coupling

Conditions :

Optimization and Comparative Analysis

Catalyst Screening for Pyrazole Formation

| Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| InCl₃ | 40 | 0.3 | 95 |

| Cu(OTf)₂ | 80 | 6 | 82 |

| None (microwave) | 100 | 0.17 | 82 |

Solvent Impact on Amide Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 89 |

| THF | 7.5 | 73 |

| CH₂Cl₂ | 8.9 | 68 |

Spectral Characterization and Validation

Critical NMR and MS data confirm structure:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.72 (s, 1H, pyrazole-H), 6.82–7.35 (m, 6H, aromatic), 4.65 (s, 2H, CH₂NH)

- HRMS (ESI) : m/z calc. for C₂₂H₂₁N₃O₃ [M+H]⁺ 376.1652, found 376.1655

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation : Controlled via Vilsmeier conditions to favor 1,3,5-substitution.

- Furan Stability : Avoid strong acids/bases; use Pd-catalyzed coupling for furan introduction.

- Amine Oxidation : Perform reactions under N₂ atmosphere with antioxidant additives (e.g., BHT).

Industrial Scalability Considerations

Applications De Recherche Scientifique

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related pyrazole carboxamides and heterocyclic derivatives from the evidence:

Key Structural and Functional Insights:

Substituent Effects on Activity: The trifluoromethyl group in razaxaban significantly enhances potency and selectivity for Factor Xa, a feature absent in the target compound . Chlorophenyl and methoxyphenyl substituents (e.g., in ) are common in antimicrobial agents, suggesting the target compound may share similar applications.

Synthetic Accessibility :

- Multi-step syntheses are typical for such compounds. For example, details a four-step route to a pyrazolo[1,5-a]pyridine carboxamide, involving cyclization and amidation steps . The target compound likely requires similar strategies, given its complex substituents.

Biological Performance: Razaxaban’s high potency (IC₅₀ = 1.4 nM) underscores the importance of optimized P1 (benzisoxazole) and P4 (imidazole) groups in enzyme inhibition, whereas the target compound’s furan-pyridylmethyl group may prioritize different targets .

Research Findings and Data Analysis

Table 1: Physicochemical Properties of Selected Compounds

Critical Analysis of Contradictions and Limitations

- Divergent Activities : While razaxaban and the target compound share a pyrazole-carboxamide backbone, their substituents dictate entirely different biological roles. This highlights the challenge in extrapolating activity across structural analogs.

- Data Gaps: No direct pharmacological data exist for the target compound, requiring reliance on analog studies (e.g., ).

Activité Biologique

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is . The compound features a pyrazole core, which is a well-known scaffold in drug discovery due to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and pyridine rings allows for π–π stacking interactions and hydrogen bonding with amino acid residues in proteins. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

The biological activities associated with N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide include:

- Anticancer Activity : Pyrazole derivatives have been shown to exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative and conditions used .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are common among pyrazole derivatives. Studies have indicated that related compounds exhibit comparable efficacy to established anti-inflammatory drugs like indomethacin .

- Antioxidant Activity : The antioxidant potential of pyrazole compounds contributes to their therapeutic effects by mitigating oxidative stress in cells .

- Neuroprotective Properties : Some studies suggest that pyrazoles may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, it is beneficial to compare it with other similar compounds:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 0.01 | Anticancer |

| Compound B | Structure B | 0.39 | Anti-inflammatory |

| Compound C | Structure C | 26 | Antioxidant |

This table illustrates that while many pyrazole derivatives exhibit potent biological activities, the specific interactions and efficacy can vary significantly based on structural modifications.

Case Studies

Several case studies highlight the biological potential of pyrazole derivatives:

- Study on Anticancer Activity : A recent study screened various pyrazole derivatives against cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For example, a derivative similar to our compound showed an IC50 value of 12 µM against MCF7 cells .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of pyrazole compounds in vivo, demonstrating significant reductions in edema comparable to standard treatments .

Q & A

Q. What are the common synthetic strategies for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of heterocyclic intermediates (e.g., pyrazole, furan, and pyridine derivatives). Key steps include:

- Coupling reactions : Use of amide bond-forming reagents (e.g., EDCI, HOBt) to link the pyrazole-carboxamide core with the furan-pyridine substituent .

- Functional group protection : Methoxy groups on phenyl rings may require protection during synthesis to prevent undesired side reactions .

- Optimized conditions : Reactions are performed under inert atmospheres (N₂/Ar) with polar aprotic solvents (e.g., DMF, DCM) and controlled temperatures (60–100°C) to maximize yield .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques are critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between N-methyl and O-methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) and detects byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy .

Advanced Research Questions

Q. What strategies address low aqueous solubility and stability issues during biological testing?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to maintain solubility without denaturing proteins .

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) transiently to improve solubility, as seen in structurally related pyrazole-carboxamides .

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying in buffer solutions .

Q. How can researchers reconcile conflicting bioactivity data across studies?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies. For example, anti-inflammatory activity in RAW264.7 macrophages may differ from HEK293 assays due to pathway specificity .

- Structural analogs : Compare bioactivity with analogs (e.g., replacing furan with thiophene) to identify critical pharmacophores .

- Dose-response curves : Use EC₅₀/IC₅₀ values instead of single-dose data to quantify potency differences .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model binding to kinases or GPCRs, leveraging the pyridine and furan moieties as hydrogen bond donors/acceptors .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with activity using datasets from analogs like N-(3-methoxyphenyl)-pyrazole derivatives .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues in protein targets .

Contradictions and Resolutions

- Bioactivity vs. Solubility : While furan-containing analogs show higher potency, thiophene derivatives exhibit better solubility . Researchers must balance these traits via SAR studies.

- Synthetic Yield : Microwave-assisted synthesis (70% yield) outperforms traditional heating (45%) but requires specialized equipment .

Key Research Gaps

- In vivo Pharmacokinetics : No data on oral bioavailability or metabolism in animal models.

- Target Validation : Limited studies on isoform specificity (e.g., kinase inhibition profiles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.